molecular formula C23H20FeN2O4 B10776444 Salophen-10-propionate iron chelate

Salophen-10-propionate iron chelate

Cat. No.: B10776444
M. Wt: 444.3 g/mol
InChI Key: AOOVPENTASRVLR-UHFFFAOYSA-N
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Description

Salophen-10-propionate iron chelate is a synthetic compound that belongs to the class of iron chelators. Iron chelators are molecules that bind to iron ions, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salophen-10-propionate iron chelate typically involves the reaction of salophen (a Schiff base ligand) with iron salts under controlled conditions. The reaction is usually carried out in a solvent-free environment using high-speed ball milling, which allows for a shorter reaction time and better yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-speed ball milling and other non-conventional activation methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Salophen-10-propionate iron chelate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions may result in new chelate complexes with different ligands .

Mechanism of Action

The mechanism of action of Salophen-10-propionate iron chelate involves its ability to bind to iron ions, forming a stable complex. This binding can modulate the redox activity of iron, thereby influencing various biochemical processes. The compound targets heme oxygenase and other iron-related pathways, which play a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Salophen-10-propionate Iron Chelate

This compound stands out due to its unique structure, which allows for efficient binding and stabilization of iron ions.

Properties

Molecular Formula

C23H20FeN2O4

Molecular Weight

444.3 g/mol

IUPAC Name

3-[3,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid;iron

InChI

InChI=1S/C23H20N2O4.Fe/c26-21-7-3-1-5-17(21)14-24-19-11-9-16(10-12-23(28)29)13-20(19)25-15-18-6-2-4-8-22(18)27;/h1-9,11,13-15,26-27H,10,12H2,(H,28,29);

InChI Key

AOOVPENTASRVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)CCC(=O)O)N=CC3=CC=CC=C3O)O.[Fe]

Origin of Product

United States

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